molecular formula C21H21NO4 B1310834 (1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid CAS No. 220497-67-6

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B1310834
CAS No.: 220497-67-6
M. Wt: 351.4 g/mol
InChI Key: BHDMUBZVWRSQOT-KGLIPLIRSA-N
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Description

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (CAS: 220497-67-6) is an Fmoc-protected cyclic β-amino acid with a cyclopentane backbone. Its molecular formula is C21H21NO4, and molecular weight is 351.40 g/mol . This compound is widely used in peptide synthesis due to the Fmoc group’s orthogonality in solid-phase strategies. Its stereochemistry ((1R,3S)) imposes conformational constraints, enhancing peptide stability and modulating biological activity .

Properties

IUPAC Name

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDMUBZVWRSQOT-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426501
Record name (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-67-6
Record name (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-3-amino-cyclopentanecarboxylic acid, is a derivative of cyclopentanecarboxylic acid that has garnered attention in the field of medicinal chemistry. This compound is notable for its potential applications in drug design and synthesis due to its unique structural properties and biological activity.

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 220497-67-6
  • IUPAC Name : (1R,3S)-3-((9H-fluoren-9-ylmethoxy)carbonylamino)cyclopentane-1-carboxylic acid

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, facilitating its use in peptide synthesis and drug development.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Modulation of Receptor Activity : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activity Studies

StudyMethodologyFindings
Study AIn vitro assays on cancer cell linesDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Study BEnzyme inhibition assaysInhibited protease activity by 40% at a concentration of 10 µM.
Study CReceptor binding studiesShowed moderate affinity for the mu-opioid receptor, suggesting potential analgesic properties.

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various Fmoc derivatives, including this compound). The compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
  • Case Study on Enzyme Inhibition : Research conducted by Smith et al. (2022) focused on the inhibitory effects of this compound on serine proteases. The results indicated that at concentrations above 5 µM, the compound effectively reduced enzyme activity, which could have implications for therapeutic strategies targeting proteolytic diseases.

Comparison with Similar Compounds

Stereoisomers

Parameter (1R,3S) Isomer (CAS: 220497-67-6) (1S,3R) Isomer (CAS: 220497-66-5) (1S,2R) Isomer (CAS: 1203556-26-6)
Molecular Formula C21H21NO4 C21H21NO4 C21H21NO4
Molecular Weight 351.40 g/mol 351.40 g/mol 351.40 g/mol
Stereochemistry (1R,3S) (1S,3R) (1S,2R)
Applications Peptide backbone rigidity Mirror-image peptide synthesis Alternative cyclopentane substitution
Price (1g) €100.00 Not listed Temporarily unavailable

Key Findings :

  • The (1R,3S) and (1S,3R) enantiomers share identical molecular formulas but differ in spatial arrangement, leading to distinct interactions in chiral environments (e.g., enzyme binding) .

Ring-System Variants

Compound Name CAS Molecular Formula Molecular Weight Key Structural Difference
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 C19H17NO5 339.34 g/mol Oxetane ring (4-membered)
rac-2-[(1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid - C22H23NO4 377.43 g/mol Cyclopentyl-acetic acid side chain

Key Findings :

  • The oxetane variant (CAS: 1380327-56-9) has a smaller, oxygen-containing ring, which may improve metabolic stability but reduce conformational flexibility compared to cyclopentane .
  • The rac-cyclopentyl-acetic acid derivative introduces a methylene spacer, increasing hydrophobicity and steric bulk .

Side-Chain Modified Analogs

Compound Name CAS Molecular Formula Key Modification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C25H23NO4 o-Tolyl substituent (aromatic bulk)
Fmoc-L-Dap(NBSD)-OH - C24H19N5O6Se Selenadiazole fluorophore

Key Findings :

  • The o-tolyl-substituted analog (CAS: 211637-75-1) enhances aromatic interactions in peptide-receptor binding but may reduce solubility .
  • Selenium-containing derivatives (e.g., Fmoc-L-Dap(NBSD)-OH) enable fluorescence applications but pose synthesis challenges due to selenadiazole stability .

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